Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula . It belongs to the benzofuran class of compounds, which are recognized for their diverse biological activities, including potential anti-tumor and antibacterial properties. This compound features a bromine atom at the 6-position and an amino group at the 3-position of the benzofuran ring, contributing to its unique chemical reactivity and biological activity.
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is classified as a heterocyclic organic compound. It is derived from benzofuran, which is a bicyclic structure formed by fused benzene and furan rings. The presence of both amino and carboxylate functionalities enhances its potential applications in medicinal chemistry and synthetic organic chemistry.
The synthesis of ethyl 3-amino-6-bromobenzofuran-2-carboxylate typically involves several key steps:
Industrial production often employs large-scale bromination and esterification methods, utilizing advanced techniques such as continuous flow reactors to optimize yield and purity .
The molecular structure of ethyl 3-amino-6-bromobenzofuran-2-carboxylate can be represented as follows:
Key structural features include:
The compound's molecular weight is approximately 288.11 g/mol, with a melting point that can vary based on purity but is typically around 150–160 °C .
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate participates in several significant chemical reactions:
These reactions can yield various products:
The mechanism of action for ethyl 3-amino-6-bromobenzofuran-2-carboxylate involves its interaction with specific biological targets. It is believed to exert effects by binding to enzymes and receptors involved in various cellular processes. For instance, its potential anti-tumor activity may stem from its ability to inhibit enzymes linked to cell proliferation .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide insights into functional groups present in the compound .
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate has several notable applications in scientific research:
This compound's unique structure and properties make it a valuable subject of study in various fields, ranging from synthetic chemistry to medicinal research.
Recent advances have enabled the synthesis of benzofuran derivatives like Ethyl 3-amino-6-bromobenzofuran-2-carboxylate (CAS: 887250-14-8) without transition-metal catalysts. A particularly efficient method involves reacting 2-fluorobenzonitrile derivatives with α-hydroxy carbonyl compounds under mild conditions. As demonstrated in a Molecules study, this one-pot protocol uses dimethyl sulfoxide (DMSO) as a solvent at room temperature, achieving cyclization within 4 hours. The process proceeds via nucleophilic aromatic substitution followed by carbanion-induced cyclization, yielding 76–82% of the target benzofuran scaffold. Key advantages include operational simplicity, avoidance of costly palladium/copper catalysts, and compatibility with electron-withdrawing substituents that enhance reaction efficiency [2].
Base selection critically influences cyclization efficiency. Screening of inorganic bases revealed cesium carbonate (Cs₂CO₃) as optimal for benzofuran ring formation due to its strong basicity and solubility in polar aprotic solvents. In DMSO, Cs₂CO₃ (3.0 equiv) facilitates deprotonation of α-hydroxy ketones or esters, generating carbanions that attack nitrile groups to form imine intermediates. Subsequent tautomerization yields the 3-aminobenzofuran core. Comparatively, weaker bases (K₂CO₃, K₃PO₄) or organic bases (Et₃N) fail to promote cyclization, while stronger bases (t-BuOK) induce side reactions. Solvent optimization confirms DMSO superiority over acetonitrile or THF, attributed to its polar aprotic nature stabilizing the transition state [2].
Table 1: Base Optimization for Cyclization
Base | Solvent | Yield (%) | Reaction Time (h) |
---|---|---|---|
Cs₂CO₃ | DMSO | 76 | 4 |
t-BuOK | DMSO | 55 | 4 |
KOH | DMSO | 42 | 4 |
K₃PO₄ | DMSO | 0 | 4 |
Et₃N | DMSO | 0 | 4 |
Alternative routes employ sequential bromination and esterification of preformed benzofuran cores. One approach starts with 3-aminobenzofuran-2-carbaldehyde, where bromination at the 6-position uses bromine or N-bromosuccinimide (NBS) in acetic acid. The aldehyde is then oxidized to a carboxylic acid and esterified with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, ethyl esterification precedes bromination when sensitive functional groups are present. While this method offers precise halogen placement, it requires multiple purification steps, reducing overall yield (typically 50–65%) compared to one-pot methods. The bromine atom's position is confirmed via X-ray crystallography in analogous compounds, ensuring regioselectivity [3] [5].
Scalable synthesis demands precise stoichiometric control to minimize costs and byproducts. For the one-pot route, a 1:1.1 ratio of 6-bromo-2-fluorobenzonitrile to ethyl glycolate prevents excess reagent accumulation. Cesium carbonate loading is optimized at 2.8–3.0 equivalents to ensure complete deprotonation without base degradation. Solvent volume reduction studies show that maintaining a 0.2 M concentration in DMSO balances reaction kinetics and mixer heat transfer. At kilogram scale, this protocol achieves consistent yields of 70–72% with >98% HPLC purity after recrystallization from ethanol/water mixtures [2] [3].
Continuous flow reactors enhance process robustness for Ethyl 3-amino-6-bromobenzofuran-2-carboxylate synthesis. In a flow system, the base-mediated cyclization achieves 85% yield at 100°C with a 10-minute residence time, attributed to improved mass/heat transfer. Conversely, batch reactions require 4 hours at 25°C for comparable yields. Flow processing also reduces solvent usage by 40% through higher concentration operation and enables real-time impurity profiling. However, precipitation of cesium salts necessitates in-line filters to prevent clogging. Economic modeling indicates flow systems lower production costs by 18% for multi-tonne outputs, primarily through reduced labor and energy [2] [7].
Table 2: Batch vs. Flow Process Metrics
Parameter | Batch Process | Flow Process |
---|---|---|
Reaction Time | 4 h | 10 min |
Yield | 76% | 85% |
Solvent Consumption | 15 L/kg | 9 L/kg |
Temperature | 25°C | 100°C |
Purity | >98% | >99% |
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